![molecular formula C16H20N2O3 B2588125 N-[3-méthoxy-4-(2-oxopipéridin-1-yl)phényl]cyclopropanecarboxamide CAS No. 941978-62-7](/img/structure/B2588125.png)

N-[3-méthoxy-4-(2-oxopipéridin-1-yl)phényl]cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

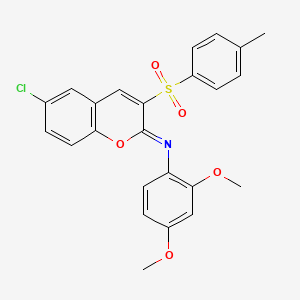

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is a compound of significant interest in the field of medicinal chemistry It is structurally characterized by a cyclopropane carboxamide moiety attached to a phenyl ring, which is further substituted with a methoxy group and a piperidinone ring

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways and enzyme activities.

Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer and cardiovascular disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is activated factor X (FXa) in the coagulation cascade . This compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM for human FXa .

Mode of Action

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

The compound’s action on FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide reduces thrombin generation, indirectly inhibiting platelet aggregation .

Pharmacokinetics

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . Elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular and cellular effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This results in antithrombotic efficacy, demonstrated in pre-clinical studies of the compound in animal models .

Analyse Biochimique

Biochemical Properties

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is with the enzyme factor Xa, where it acts as an inhibitor. This interaction is significant in the context of thromboembolic diseases, as inhibiting factor Xa can prevent the formation of blood clots . Additionally, this compound has been shown to interact with other proteins involved in the coagulation cascade, further highlighting its potential as an anticoagulant agent .

Cellular Effects

The effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce thrombin generation, indirectly inhibiting platelet aggregation . This reduction in thrombin generation is crucial for preventing excessive clot formation, thereby maintaining hemostasis. Furthermore, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide has been shown to affect the expression of genes involved in the coagulation pathway, thereby altering the overall cellular response to injury .

Molecular Mechanism

At the molecular level, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide exerts its effects through several mechanisms. It binds to the active site of factor Xa, inhibiting its activity and preventing the conversion of prothrombin to thrombin . This binding interaction is highly selective, with N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide exhibiting a greater than 30,000-fold selectivity for factor Xa over other human coagulation proteases . Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins involved in the coagulation pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide have been studied over various time periods. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide maintains its anticoagulant activity, with sustained inhibition of factor Xa observed in both in vitro and in vivo models . These findings suggest that this compound could be a viable option for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide vary with different dosages in animal models. Dose-dependent studies have shown that higher doses of this compound result in increased inhibition of factor Xa, leading to enhanced anticoagulant effects . At very high doses, some toxic or adverse effects have been observed, including prolonged bleeding times and potential impacts on liver function . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is involved in several metabolic pathways. It undergoes metabolism primarily in the liver, where it is converted into various metabolites through processes such as demethylation and hydroxylation . The primary enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the conversion of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide into its active and inactive metabolites . These metabolic pathways are crucial for determining the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide within cells and tissues are mediated by various transporters and binding proteins. This compound is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, it is transported across cell membranes by specific transporters, ensuring its localization to target tissues where it can exert its therapeutic effects . The distribution of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is also influenced by its lipophilicity, which affects its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in the coagulation pathway . Additionally, it has been observed to accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may undergo further processing and modification . These subcellular localizations are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route begins with the reaction of 4-chloronitrobenzene with piperidine to form a nitro-substituted piperidine derivative. This intermediate is then subjected to reduction and cyclization reactions to form the piperidinone ring. The final step involves the coupling of the piperidinone derivative with a cyclopropane carboxamide moiety under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques such as recrystallization or chromatography. The process is designed to ensure high purity and yield of the final product while minimizing the production of by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The piperidinone ring can be reduced to a piperidine ring.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include hydroxyl-substituted derivatives, reduced piperidine derivatives, and various substituted phenyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone structure.

Rivaroxaban: Another FXa inhibitor with a different structural framework but similar pharmacological activity.

Ticagrelor: A platelet aggregation inhibitor with a distinct chemical structure but related therapeutic application.

Uniqueness

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropane carboxamide moiety and methoxy-substituted phenyl ring contribute to its unique reactivity and interaction with molecular targets.

Propriétés

IUPAC Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-21-14-10-12(17-16(20)11-5-6-11)7-8-13(14)18-9-3-2-4-15(18)19/h7-8,10-11H,2-6,9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTUSKMJAAKRKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2CC2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2588044.png)

![2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2588054.png)

![N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2588055.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide](/img/structure/B2588057.png)

![N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2588059.png)

![N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2588060.png)

![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)